1-(3-chlorophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(3-Chlorophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring, a chlorophenyl group, and a cyclopropyl group
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the use of azides and alkynes in a cycloaddition reaction, often catalyzed by copper(I) salts. The reaction conditions usually involve solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete cyclization .
Industrial production methods may involve the optimization of these reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted products
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon and copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
1-(3-Chlorophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
1-(3-Chlorophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives such as fluconazole, voriconazole, and rufinamide. These compounds share the triazole ring structure but differ in their substituents and overall molecular architecture . The uniqueness of this compound lies in its specific combination of the chlorophenyl and cyclopropyl groups, which confer distinct chemical and biological properties.
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
Rufinamide: An antiepileptic drug with a triazole ring.
Properties
Molecular Formula |
C12H10ClN3O2 |
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Molecular Weight |
263.68 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-5-cyclopropyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10ClN3O2/c13-8-2-1-3-9(6-8)16-11(7-4-5-7)10(12(17)18)14-15-16/h1-3,6-7H,4-5H2,(H,17,18) |
InChI Key |
UZPBVUOPCTUTEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N=NN2C3=CC(=CC=C3)Cl)C(=O)O |
Origin of Product |
United States |
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